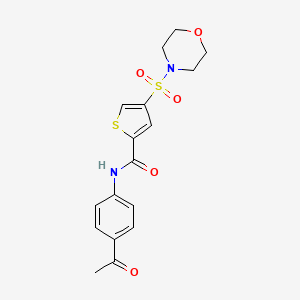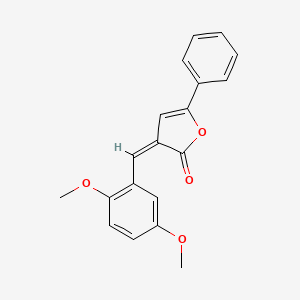![molecular formula C19H26N2O4 B5520659 4-isopropyl-9-(3-methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione](/img/structure/B5520659.png)
4-isopropyl-9-(3-methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of spirodiones, including compounds structurally related to "4-isopropyl-9-(3-methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione," involves multi-step organic reactions. For example, Ahmed et al. (2012) describe the synthesis of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones from 1,3-diaryl-2-propen-1-ones with barbituric acid and 2-thiobarbituric acid in aqueous ethanol under reflux conditions without a catalyst, illustrating the complexity and the type of reactions involved in synthesizing spirodione derivatives (Ahmed et al., 2012).
Molecular Structure Analysis
The molecular structure of spirodione derivatives is characterized by their unique spiro framework, which involves a cycloalkane ring and a dione moiety. Zeng et al. (2010) reported the crystal structure of a molecule prepared from (R)-1,5-dioxaspiro[5.5]undecane-2,4-dione and 4-methoxybenzaldehyde, revealing a distorted envelope conformation of the 1,3-dioxane ring (Zeng, Suo, & Jian, 2010).
Chemical Reactions and Properties
Spirodione compounds participate in various chemical reactions, demonstrating their reactivity and functional versatility. Hudnall et al. (2021) explored the synthesis and reactivity of a related spirodione, emphasizing the challenges in achieving certain transformations due to steric hindrance, highlighting the intricate balance between molecular structure and reactivity in these compounds (Hudnall, Reinheimer, & Dorsey, 2021).
Physical Properties Analysis
The physical properties of spirodiones, such as solubility, melting points, and crystallinity, are crucial for their application in chemical synthesis and potential pharmaceutical use. The specific physical properties of "4-isopropyl-9-(3-methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione" would depend on its precise molecular structure and substituents.
Chemical Properties Analysis
Spirodiones exhibit a range of chemical properties, including redox behavior, as reported by Abou-Elenien et al. (1991) for a series of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones. Their study into the electrolytic oxidation and reduction of these compounds in non-aqueous media provides insight into the chemical behavior of spirodione derivatives (Abou-Elenien, Aboutabl, Sherin, & Fahmy, 1991).
Applications De Recherche Scientifique
Synthesis Techniques and Applications
Synthesis of Spiro Compounds : Spiro compounds, similar in structure to 4-isopropyl-9-(3-methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione, have been synthesized through various methods, highlighting their structural complexity and potential for diverse applications. For instance, Ahmed et al. (2012) synthesized 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones via a refluxing process without using any catalyst, showcasing a method for creating complex spiro structures (Ahmed et al., 2012).
Conversion to Oxime Derivatives : Research by Rahman et al. (2013) focused on converting ketones from heterocyclic spiro compounds with barbituric acid moieties into oxime derivatives, demonstrating the chemical flexibility and potential for further chemical manipulations of spiro compounds (Rahman et al., 2013).
Crystal Structure Analysis : The study of crystal structures of spiro compounds, as conducted by Zeng et al. (2013), provides insights into their molecular configurations, which is crucial for understanding their chemical properties and potential applications in material science or pharmaceuticals (Zeng et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
9-[(3-methoxyphenyl)methyl]-4-propan-2-yl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-14(2)21-13-19(25-18(23)17(21)22)7-9-20(10-8-19)12-15-5-4-6-16(11-15)24-3/h4-6,11,14H,7-10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOFRAXZZIPGPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2(CCN(CC2)CC3=CC(=CC=C3)OC)OC(=O)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4aR*,7aS*)-1-pyrimidin-2-yl-4-(1,3-thiazol-2-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5520606.png)
![1-{2-[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-oxoethyl}-4-methylquinolin-2(1H)-one](/img/structure/B5520616.png)

![1-[4-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-2-thienyl]ethanone](/img/structure/B5520629.png)
![5-[(4-methylbenzyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5520633.png)

![3-(2-phenylpropyl)-8-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5520645.png)
![N-{(3S*,4R*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5520651.png)


![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-furamide](/img/structure/B5520678.png)
![3,4,4-trimethyl-1-{4-[(pyridin-2-ylthio)methyl]benzoyl}pyrrolidin-3-ol](/img/structure/B5520687.png)